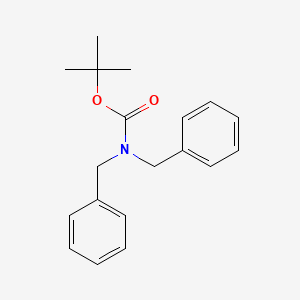

tert-Butyl dibenzylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like “tert-butyl 2-(substituted benzamido) phenylcarbamate” involves the condensation of “tert-butyl 2-amino phenylcarbamate” with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .

Molecular Structure Analysis

The molecular structure of “tert-Butyl N,N-diallylcarbamate” includes a linear formula of (H2C=CHCH2)2NCO2C (CH3)3 . The structure of similar compounds like “tert-Butyl carbamate” is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving similar compounds like carbamates have been studied. For instance, a three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “tert-Butyl N,N-diallylcarbamate” include a density of 0.934g/cm3 and a boiling point of 242.7ºC at 760mmHg .

Applications De Recherche Scientifique

Excited-State Dynamics Research

“tert-Butyl dibenzylcarbamate” and its derivatives have been used in the study of excited-state dynamics . For instance, a detailed investigation of carbazole (Cz) and 3,6-di-tert-butylcarbazole (t-Bu-Cz) in organic solvents was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range . This research provides important photophysical information for the interpretation of carbazole relaxation in more complex environments .

tert-Butylation Reaction

“tert-Butyl dibenzylcarbamate” has been used in the development of a simple and safe tert-butylation reaction . In this process, various free amino acids were treated with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly afforded tert-butyl esters with free amino groups quickly and in good yields . This tert-butylation reaction of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Modulation of Supramolecular Structure

“tert-Butyl dibenzylcarbamate” and its functional groups can modulate the self-assembly behavior of organic molecules on surfaces . However, the precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .

Mécanisme D'action

Target of Action

Tert-Butyl Dibenzylcarbamate, also known as TERT-BUTYL N,N-DIBENZYLCARBAMATE, is a type of carbamate compound Carbamates in general are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that carbamates, including tert-butyl dibenzylcarbamate, are often used as protecting groups for amines in the synthesis of peptides . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

For example, a study on a similar compound, chlorambucil-tertiary butyl ester, found that it rapidly disappeared from plasma, with a half-life of approximately 2 minutes, and maintained low plateau concentrations between 15 and 120 minutes after treatment .

Result of Action

It is known that carbamates, including tert-butyl dibenzylcarbamate, can have a variety of effects depending on their specific structure and the biological system in which they are used .

Action Environment

The action of Tert-Butyl Dibenzylcarbamate can be influenced by various environmental factors. For instance, the reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate . This suggests that the reaction environment, including the presence of other chemicals and the temperature, can influence the action of Tert-Butyl Dibenzylcarbamate.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N,N-dibenzylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYAXNCSJIAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572350 | |

| Record name | tert-Butyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl dibenzylcarbamate | |

CAS RN |

203866-88-0 | |

| Record name | tert-Butyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)